Computed Lipophilicity (XLogP3): 3-Fluoropropylthio Derivative vs. Parent 5-Phenyl-1,3,4-Oxadiazole-2-thiol
The target compound exhibits a computed XLogP3 value of 3.0 [1], representing a substantial increase over the parent scaffold 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0), which has a reported XLogP of approximately 2.0–2.4 . This ~0.6–1.0 log unit difference corresponds to a 4- to 10-fold higher predicted octanol-water partition coefficient, reflecting the lipophilicity-enhancing contribution of the 3-fluoropropylthio substituent relative to the free thiol or thione form. XLogP3 = 3.0 positions this compound within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP < 5) while maintaining moderate lipophilicity compatible with aqueous solubility [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed, 2025 release) |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0): XLogP = 2.0–2.4 (multiple sources) |
| Quantified Difference | ΔXLogP ≈ +0.6 to +1.0 log units (4–10× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) for target; literature and database values for comparator |
Why This Matters
For procurement decisions, this lipophilicity differential means the target compound is a more membrane-permeable candidate than the parent thiol, directly impacting cell-based assay penetration, CNS exposure potential, and pharmacokinetic profile in lead optimization.
- [1] PubChem CID 2765844. Computed Properties: XLogP3-AA = 3.0. Computed by XLogP3 3.0 (PubChem release 2025.09.15). National Center for Biotechnology Information. View Source
